molecular formula C15H16N4O3 B1678649 Nexinhib20

Nexinhib20

Cat. No.: B1678649
M. Wt: 300.31 g/mol
InChI Key: VKSOIYNNOFGGES-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nexinhib20 is a small molecule inhibitor specifically designed to inhibit neutrophil exocytosis. It targets the interaction between the small GTPase Rab27a and its effector JFC1 (synaptotagmin-like protein 1). This compound has shown significant potential in reducing neutrophil-mediated inflammatory responses, making it a promising candidate for therapeutic applications in conditions such as myocardial ischemia-reperfusion injury and other inflammatory diseases .

Scientific Research Applications

Nexinhib20 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Nexinhib20 primarily targets the small GTPase Rab27a and its effector JFC1 . These are central regulators of neutrophil exocytosis . This compound also interacts with β2 integrins on human neutrophils .

Mode of Action

This compound inhibits the interaction between Rab27a and JFC1 . This results in the inhibition of neutrophil exocytosis . This compound also limits β2 integrin activation, thereby inhibiting neutrophil adhesion . It antagonizes the binding of Rac-1 and GTP, which suppresses Rac-1 activation in leukocytes .

Biochemical Pathways

This compound affects the integrin inside-out activation signaling pathway . In this pathway, Rac-1 is an upstream signaling molecule of intracellular Ca2+ flux . By inhibiting Rac-1 activation, this compound suppresses intracellular calcium flux and β2 integrin activation after IL-8 stimulation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . After intraperitoneal injection, this compound was found to be quickly degraded within 2 hours, which is during the acute inflammation phase .

Result of Action

This compound selectively inhibits neutrophil exocytosis without significantly affecting other important innate immune responses, including phagocytosis . It suppresses the extracellular production of superoxide anion and prevents the expression of cytochrome b558 in the plasma membrane . This compound also inhibits the up-regulation of activation signature molecules, including the adhesion molecules CD11b and CD66b .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a mouse model of endotoxin-induced systemic inflammation, this compound administration after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size . This suggests that the timing of this compound administration in relation to the onset of inflammation can influence its efficacy.

Future Directions

Nexinhib20 has shown potential in preventing myocardial ischemia-reperfusion (I/R) injury . It has been suggested that this compound could be used as a dual-functional neutrophil inhibitory drug to prevent myocardial I/R injury . Further investigations are needed to validate these findings .

Biochemical Analysis

Biochemical Properties

Nexinhib20 plays a crucial role in biochemical reactions by inhibiting the interaction between Rab27a and JFC1, which are essential for neutrophil exocytosis . This inhibition is highly selective, with this compound showing no significant effect on other innate immune responses such as phagocytosis . The compound also suppresses the extracellular production of superoxide anion and the expression of cytochrome b on the plasma membrane . Additionally, this compound inhibits the upregulation of adhesion molecules CD11b and CD66b .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neutrophils, it inhibits exocytosis and adhesion by limiting β2 integrin activation . This inhibition reduces the recruitment of neutrophils to inflammatory sites, thereby preventing inflammatory injuries such as myocardial ischemia-reperfusion injury . This compound also suppresses intracellular calcium flux and β2 integrin activation after interleukin 8 stimulation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits the binding of Rab27a to JFC1, which is crucial for neutrophil exocytosis . By antagonizing the Rac-1–Guanosine 5′-Triphosphate interaction, this compound limits β2 integrin activation and neutrophil adhesion . This inhibition prevents the upregulation of adhesion molecules and reduces the production of reactive oxygen species, thereby mitigating the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in inhibiting neutrophil exocytosis and adhesion . Long-term studies have demonstrated that this compound maintains its inhibitory effects on neutrophil functions, with no significant degradation observed . These findings suggest that this compound can provide prolonged therapeutic benefits in inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits neutrophil exocytosis and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on other cellular functions . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to neutrophil exocytosis. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and the expression of adhesion molecules . By inhibiting these pathways, this compound reduces the inflammatory response and prevents tissue damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound accumulates in neutrophils, where it exerts its inhibitory effects on exocytosis and adhesion . This targeted distribution enhances the therapeutic potential of this compound in inflammatory conditions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments within neutrophils, where it inhibits exocytosis and adhesion . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of neutrophil functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nexinhib20, chemically known as 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one, is synthesized through a multi-step process. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems for precise control of reaction conditions, and purification techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nexinhib20 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl and triazole moieties. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield aniline derivatives .

Comparison with Similar Compounds

Nexinhib20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:

    Nexinhib4: Another inhibitor of the Rab27a-JFC1 interaction with similar anti-inflammatory properties.

    Nexinhib5: Targets the same pathway but with different potency and selectivity profiles.

Uniqueness: this compound is unique due to its dual mechanism of action, targeting both neutrophil adhesion and exocytosis. This makes it more effective in reducing inflammatory responses compared to other similar compounds .

Properties

IUPAC Name

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOIYNNOFGGES-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexinhib20
Reactant of Route 2
Nexinhib20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.